molecular formula C21H17BrN2O4 B14978920 5-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide

Cat. No.: B14978920
M. Wt: 441.3 g/mol
InChI Key: ZTCZZNRDISHVGF-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide involves multiple steps. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the bromine and methyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-methyl-1-benzofuran-2-carboxamide
  • 3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide
  • 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid

Uniqueness

5-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17BrN2O4

Molecular Weight

441.3 g/mol

IUPAC Name

5-bromo-3-methyl-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17BrN2O4/c1-3-8-24-16-10-14(5-7-18(16)27-11-19(24)25)23-21(26)20-12(2)15-9-13(22)4-6-17(15)28-20/h3-7,9-10H,1,8,11H2,2H3,(H,23,26)

InChI Key

ZTCZZNRDISHVGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4CC=C

Origin of Product

United States

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